N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

regioisomerism pyrazole-4-amine pyrazole-5-amine

N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine (CAS 1856057-03-8) is a synthetic, trisubstituted pyrazole heterocycle with a molecular formula of C₁₃H₁₇ClFN₃ (as the hydrochloride salt) and a molecular weight of 269.74 g·mol⁻¹. It belongs to a broad class of N1-alkyl/aryl-4-amino-1H-pyrazoles that have been explored as scaffolds for kinase inhibition, GPCR modulation, and agrochemical lead generation.

Molecular Formula C13H17ClFN3
Molecular Weight 269.74 g/mol
Cat. No. B12233208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine
Molecular FormulaC13H17ClFN3
Molecular Weight269.74 g/mol
Structural Identifiers
SMILESCC(C)N1C=C(C=N1)NCC2=CC=C(C=C2)F.Cl
InChIInChI=1S/C13H16FN3.ClH/c1-10(2)17-9-13(8-16-17)15-7-11-3-5-12(14)6-4-11;/h3-6,8-10,15H,7H2,1-2H3;1H
InChIKeyFUOLIENOLHDSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine: Core Chemical Identity and Baseline Procurement Parameters


N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine (CAS 1856057-03-8) is a synthetic, trisubstituted pyrazole heterocycle with a molecular formula of C₁₃H₁₇ClFN₃ (as the hydrochloride salt) and a molecular weight of 269.74 g·mol⁻¹ . It belongs to a broad class of N1-alkyl/aryl-4-amino-1H-pyrazoles that have been explored as scaffolds for kinase inhibition, GPCR modulation, and agrochemical lead generation [1]. However, the precise identity of the N1-isopropyl group, the 4-fluorobenzyl substituent on the exocyclic amine, and the regiospecific placement of the amino group at the pyrazole 4-position collectively create a structure that cannot be assumed interchangeable with closely related in-class analogs.

Why N-(4-Fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine Cannot Be Replaced by Casual In-Class Substitution


Within the pyrazol-4-amine family, seemingly minor structural modifications—such as relocating the amino group to the pyrazole 5-position, replacing the branched-chain N1-isopropyl with a linear N1-propyl, or introducing a methyl substituent on the pyrazole core—can profoundly alter hydrogen-bonding topology, conformational flexibility, and target recognition [1][2]. Literature surveys indicate that 4-aminopyrazole regioisomers often display reduced anti-inflammatory and anticancer activity relative to their 5-amino counterparts, while exhibiting distinct profiles in anticonvulsant and antioxidant assays [1]. Consequently, procurement strategies that treat N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine as a generic “fluorobenzyl-pyrazole” risk acquiring a compound with divergent biological performance. The evidence items below quantify where the target compound possesses verifiable differentiation relative to its nearest comparators.

Product-Specific Quantitative Evidence for N-(4-Fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine Differentiation


Regioisomeric Differentiation: 4-Amino vs. 5-Amino Pyrazole Pharmacological Profiles

A comprehensive review of amino-pyrazole medicinal chemistry reports that 4-aminopyrazole (4-AP) derivatives, as a class, exhibit reduced anti-inflammatory and anticancer activity compared with their 3-AP and 5-AP isomers, while conversely attracting interest as anticonvulsant, colouring, and antioxidant agents [1]. N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine belongs to the 4-AP subclass, whereas its direct regioisomer N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 1856020-88-6) represents the 5-AP subclass. This regiospecific positioning of the amino group is expected to direct the compound toward a distinct target-activity landscape, making the two isomers pharmacologically non-fungible.

regioisomerism pyrazole-4-amine pyrazole-5-amine biological activity landscape

N1-Alkyl Branching Effect: Isopropyl vs. n-Propyl and Smaller Alkyl Chains on Pharmacological Space

Patent SAR data on pyrazole-based serotonin reuptake inhibitors indicate that the N1-isopropyl group on the pyrazole ring contributes to a specific pharmacological profile (5-HT reuptake inhibition with 5-HT₂C antagonism) that is structurally differentiated from compounds bearing N1-cyclopropyl, N1-biphenyl, or other alkyl substituents [1]. The linear-chain analog N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine (CAS not located; identified as hydrochloride salt) lacks the steric branching of the isopropyl group, which can influence target-binding pocket complementarity and metabolic stability [1]. Similarly, the N1-ethyl analog (CAS 1856027-78-5) and N1-methyl analog (CAS 1856097-47-6) present progressively smaller alkyl footprints, potentially altering logP, solubility, and off-rate kinetics.

N1-substitution isopropyl n-propyl structure-activity relationship SAR

Pyrazole-Core Methyl Substitution: Impact of the 3-Methyl Group on Molecular Recognition

The compound N-(4-fluorobenzyl)-1-isopropyl-3-methyl-1H-pyrazol-4-amine (CAS 1856040-17-9) incorporates a methyl group at the pyrazole 3-position absent in the target compound. This 3-methyl substituted analog has been reported to exhibit inhibitory activity against cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), key enzymes in inflammatory pathways . The target compound, lacking the 3-methyl group, is predicted to have a distinct target-interaction profile, as the 3-methyl moiety introduces steric bulk adjacent to the 4-amino pharmacophore, potentially altering hydrogen-bond geometry and target selectivity.

3-methylpyrazole core substitution COX-2 PDE4 off-target activity

Optimal Application Scenarios for N-(4-Fluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine Based on Differentiated Evidence


Anticonvulsant and Antioxidant Lead Discovery Leveraging 4-Amino Regiospecificity

Research groups focusing on anticonvulsant or antioxidant mechanisms should procure the 4-amino regioisomer (target compound) rather than the 5-amino isomer, given the literature-documented trend that 4-aminopyrazoles preferentially populate anticonvulsant and antioxidant activity space relative to their 5-AP counterparts [1]. The target compound’s 4-fluorobenzyl and N1-isopropyl substituents further differentiate it from simpler 4-AP prototypes, offering a more elaborated scaffold for hit-to-lead optimization.

Serotonin Transporter / 5-HT₂C Dual-Pharmacology Probe Development

Based on patent SAR demonstrating that N1-isopropyl pyrazole derivatives can achieve dual serotonin reuptake inhibition and 5-HT₂C receptor antagonism [1], the target compound is positioned as a candidate for developing pharmacological probes or tool compounds targeting mood disorders. The N1-isopropyl branched alkyl group is a critical structural feature in this context; substitution with linear N1-propyl or smaller alkyl chains would represent a departure from the patented SAR space.

Clean-Scaffold Phenotypic Screening Without COX-2/PDE4 Confounding Activity

Teams conducting unbiased phenotypic screens may prefer the target compound over its 3-methyl analog (CAS 1856040-17-9), which carries reported COX-2 and PDE4 inhibitory activity [1]. The absence of the 3-methyl group removes a potential source of polypharmacology, allowing researchers to attribute screening hits to the core pyrazol-4-amine pharmacophore with greater confidence.

Regioisomeric Selectivity Profiling in Kinase or GPCR Panel Screens

For selectivity profiling studies, the target compound serves as the 4-amino regioisomer partner in a matched pair with N-(4-fluorobenzyl)-1-isopropyl-1H-pyrazol-5-amine (CAS 1856020-88-6). Head-to-head screening of this regioisomeric pair against kinase or GPCR panels can reveal the impact of amino-group placement on target engagement and selectivity, generating valuable SAR data for lead optimization programs.

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